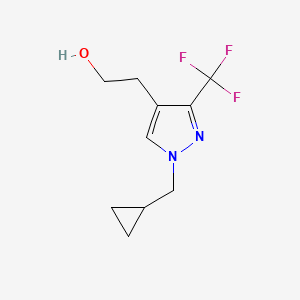
2-(1-(cyclopropylmethyl)-3-(trifluoromethyl)-1H-pyrazol-4-yl)ethan-1-ol
Vue d'ensemble
Description
Applications De Recherche Scientifique
Antibacterial and Antifungal Agents
Compounds with pyrazole and trifluoromethyl groups have been explored for their potential in combating microbial infections. For example, novel pyrazolines and pyrazole derivatives have shown promising antibacterial and antifungal activities, indicating the utility of such structures in developing new antimicrobial agents (Hassan, 2013). Similarly, specific pyrazole-based heterocyclic compounds have been synthesized and evaluated for enzyme inhibitory activities, highlighting their potential as selective inhibitors against hyperactive enzymes in various diseases (Harit et al., 2012).
Catalysis and Organic Synthesis
The trifluoromethyl group, often found in pharmaceuticals and agrochemicals due to its ability to modulate chemical and biological properties, is of significant interest in synthetic chemistry. Studies have explored the generation of anionic triflyldiazomethane species for synthesizing pharmaceutically attractive pyrazole triflones via cycloaddition reactions (Das et al., 2018). Additionally, palladium complexes based on pyrazolyl ligands have been synthesized and utilized in Suzuki cross-coupling reactions, demonstrating the role of these compounds in facilitating efficient organic transformations (Matos et al., 2009).
Material Science and Photophysical Properties
Pyrazole derivatives have been investigated for their photophysical properties, such as mechanoluminescence, which could have applications in material science, particularly in the development of organic light-emitting diodes (OLEDs) and other photonic devices. Studies involving Pt(II) phosphors bearing pyrazolate chelates illustrate the impact of these compounds on the efficiency and emission properties of OLEDs (Huang et al., 2013).
Antioxidant and Antimicrobial Activities
The synthesis of novel pyrazole derivatives has also been geared towards evaluating their antioxidant and antimicrobial efficacy, with some compounds exhibiting significant activity against a range of pathogens. This suggests their potential application in developing new therapeutics with both antioxidant and antimicrobial properties (Bonacorso et al., 2015).
Propriétés
IUPAC Name |
2-[1-(cyclopropylmethyl)-3-(trifluoromethyl)pyrazol-4-yl]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13F3N2O/c11-10(12,13)9-8(3-4-16)6-15(14-9)5-7-1-2-7/h6-7,16H,1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NADXHJZTJHXATN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2C=C(C(=N2)C(F)(F)F)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13F3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-(cyclopropylmethyl)-3-(trifluoromethyl)-1H-pyrazol-4-yl)ethan-1-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-[(2-Propynyloxy)methyl]pyrene](/img/structure/B1473984.png)
![6-Methoxybenzo[d][1,3]dioxole-5-carbonitrile](/img/structure/B1473985.png)
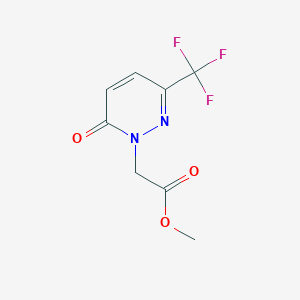

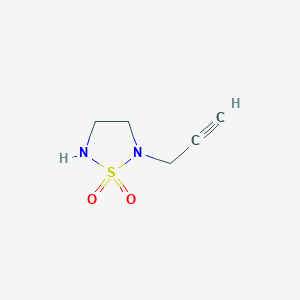
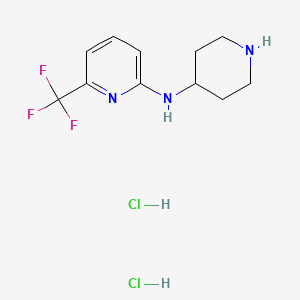

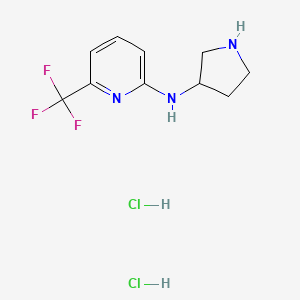
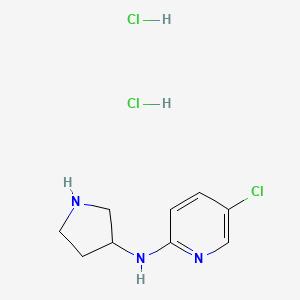
![(1R,2R)-2-[(2-fluorophenyl)amino]cyclopentan-1-ol](/img/structure/B1474000.png)
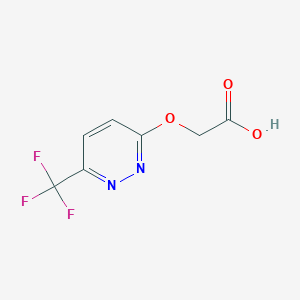
![(1S,2S)-2-[(2-aminophenyl)sulfanyl]cyclohexan-1-ol](/img/structure/B1474004.png)
